molecular formula C23H23N3O4 B11224629 N-(4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11224629
M. Wt: 405.4 g/mol
InChI Key: QGYSXVZBBLJOHK-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a morpholine moiety, and a methylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the morpholine moiety.

    Substitution: Substitution reactions can occur at the methylphenyl group or the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product, with temperature, pressure, and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various quinoline derivatives, modified morpholine compounds, and substituted methylphenyl derivatives.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of a quinoline core, morpholine moiety, and methylphenyl group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-16-6-8-17(9-7-16)24-21(27)15-26-20-5-3-2-4-18(20)19(14-22(26)28)23(29)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,27)

InChI Key

QGYSXVZBBLJOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4

Origin of Product

United States

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